molecular formula C21H34O5 B121905 Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate CAS No. 97643-35-1

Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

Cat. No. B121905
CAS RN: 97643-35-1
M. Wt: 366.5 g/mol
InChI Key: UBPCKDCSZPRQJP-QDCMSWGPSA-N
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Description

“Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate” is a complex organic compound. It contains a total of 61 atoms, including 34 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . The molecule also contains 27 non-Hydrogen bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 six-membered ring, 1 aliphatic ester, 3 hydroxyl groups, and 3 secondary alcohols .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a six-membered ring. It contains 5 double bonds, which contribute to the rigidity of the molecule and may influence its reactivity .

Mechanism of Action

Target of Action

Lipoxin A4 Methyl Ester (LXA4 ME) primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a crucial role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation . This compound also modulates the levels of transcription factors such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Mode of Action

LXA4 ME interacts with its targets to exert immunomodulatory effects. It regulates the expression of many inflammatory genes by modulating the levels of various transcription factors . This interaction results in changes in the behavior of immune cells, promoting the clearance of apoptotic neutrophils, and helping to dampen inflammation and promote tissue repair .

Biochemical Pathways

LXA4 ME affects several biochemical pathways. It inhibits the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response. In cases of chronic cerebral hypoperfusion, LXA4 ME treatment leads to the phosphorylation of MAPK1/3 (Thr202/Tyr204) and NRF2 .

Pharmacokinetics

It is known that it is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . This may be involved in transcellular metabolism .

Result of Action

The action of LXA4 ME results in a variety of molecular and cellular effects. It reduces inflammatory stimuli, indicating an anti-inflammatory response . In the hippocampus of chronic cerebral hypoperfusion, LXA4 ME treatment exerts beneficial effects on cognitive impairment through the upregulation of BAX and NQO1 and inhibition of BCL2 and cleaved CASP3 .

properties

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(S),6(R)-Lipoxin A4 methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
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Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
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Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
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Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Reactant of Route 5
Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Reactant of Route 6
Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

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